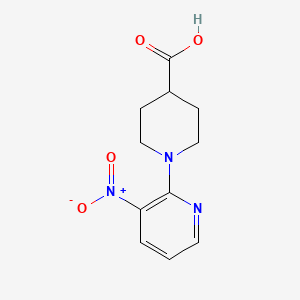

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid

描述

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound characterized by a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-nitropyridinyl moiety. Its molecular formula is C₁₁H₁₃N₃O₄, with a molecular weight of 251.24 g/mol and a CAS registry number of 758720-54-6 . Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and pharmacological relevance, including roles as enzyme inhibitors, receptor modulators, and prodrug candidates .

属性

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)8-3-6-13(7-4-8)10-9(14(17)18)2-1-5-12-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAAHRDLCVCDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview

A widely reported method for synthesizing 1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with piperidine-4-carboxylic acid under basic conditions.

Detailed Procedure

- Reactants : Piperidine-4-carboxylic acid and 2-chloro-3-nitropyridine in equimolar amounts.

- Solvent : N-Methyl-2-pyrrolidone (NMP) is used as the reaction medium.

- Base : Diisopropylethylamine (DIPEA) is added to deprotonate the piperidine nitrogen and facilitate nucleophilic attack.

- Conditions : The mixture is heated in a microwave reactor at 120°C for 90 minutes to accelerate the reaction.

- Workup : After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

- Purification : The crude product is purified by silica gel column chromatography using an ethyl acetate/heptane eluent.

- Yield : The isolated yield is approximately 82%, with a product purity suitable for further applications.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Piperidine-4-carboxylic acid + 2-chloro-3-nitropyridine + DIPEA in NMP | Formation of this compound via SNAr |

| 2 | Microwave heating at 120°C for 90 min | Reaction completion |

| 3 | Extraction and chromatographic purification | Pure product isolated (82% yield) |

This method is documented in peer-reviewed literature and provides a straightforward route to the target compound with good yield and purity.

Preparation via Catalytic Hydrogenation of Pyridine Carboxylic Acid Precursors

Method Overview

Another approach involves the catalytic hydrogenation of substituted pyridine carboxylic acids to yield piperidine carboxylic acid derivatives, which can be further functionalized to obtain the target compound.

Detailed Procedure

- Starting Materials : 3-nitropyridine-2-carboxylic acid or related pyridine carboxylic acids.

- Catalyst : Palladium on activated charcoal (Pd/C) is used as the hydrogenation catalyst.

- Solvent : Water is the reaction medium.

- Reaction Conditions :

- Hydrogenation temperature: 90–100°C

- Hydrogen pressure: 4–5 MPa

- Reaction time: 3–4 hours

- Process :

- The pyridine carboxylic acid, water, and Pd/C catalyst are loaded into a hydrogenation reactor.

- The system is purged with nitrogen to remove oxygen, then pressurized with hydrogen.

- The mixture is heated and stirred under hydrogen pressure to reduce the pyridine ring to the corresponding piperidine ring.

- After completion, the catalyst is filtered off under nitrogen atmosphere.

- The reaction mixture undergoes vacuum distillation to remove about 50% of moisture.

- Cooling and addition of methanol induce crystallization of the piperidine-4-carboxylic acid derivative.

- The solid is separated by centrifugation and dried.

Advantages

- Mild reaction conditions compared to Raney nickel catalysts.

- High selectivity with minimal side reactions.

- High molar yields (approximately 85–97%) depending on the specific pyridine carboxylic acid used.

- The process is scalable and energy-efficient.

Representative Data Table

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Pd/C (5% Pd) | 0.01–0.05 weight ratio to substrate |

| Temperature | 90–100 °C | Controlled heating |

| Pressure | 4–5 MPa | Hydrogen gas pressure |

| Reaction Time | 3–4 hours | Until no starting material detected |

| Solvent | Water | Reaction medium |

| Moisture Removal | ~50% under vacuum | Prior to crystallization |

| Crystallization Solvent | Methanol (3x volume) | Induces product precipitation |

| Product Purity | 98–102% (by content) | High purity piperidine carboxylic acid |

| Yield (molar) | 85–97% | High efficiency |

This hydrogenation method is described in patent literature with detailed embodiments demonstrating its industrial applicability.

Comparative Analysis of Preparation Methods

| Aspect | SNAr Reaction Method | Catalytic Hydrogenation Method |

|---|---|---|

| Starting Materials | Piperidine-4-carboxylic acid + 2-chloro-3-nitropyridine | 3-nitropyridine-2-carboxylic acid |

| Reaction Type | Nucleophilic aromatic substitution | Catalytic hydrogenation |

| Catalyst | None (base-mediated) | Palladium on charcoal (Pd/C) |

| Solvent | NMP (polar aprotic) | Water |

| Reaction Conditions | Microwave heating, 120°C, 90 min | 90–100°C, 4–5 MPa H2 pressure, 3–4 hours |

| Purification | Column chromatography | Crystallization via methanol addition |

| Yield | ~82% | 85–97% molar yield |

| Scalability | Suitable for lab scale | Suitable for industrial scale |

| Advantages | Direct substitution, good yield | Mild conditions, high selectivity, scalable |

| Limitations | Requires chromatographic purification | Requires high-pressure hydrogenation setup |

Research Findings and Notes

The SNAr method is efficient for laboratory-scale synthesis, providing a direct route to the target compound with good yield and purity. The use of microwave heating significantly reduces reaction time compared to conventional heating.

The catalytic hydrogenation method is more suited for industrial-scale production of piperidine carboxylic acid derivatives, including this compound precursors. The use of palladium on charcoal catalyst under controlled temperature and pressure conditions ensures high selectivity and yield with minimal side reactions.

The hydrogenation process avoids the use of strong bases like potassium hydroxide, enhancing safety and catalyst longevity.

Both methods require careful control of reaction parameters to optimize yield and purity.

化学反应分析

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

作用机制

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- In contrast, the trifluoromethyl (-CF₃) group in and combines lipophilicity and metabolic stability, favoring blood-brain barrier penetration .

- Heterocyclic Variations: Replacing pyridine with pyrimidine (e.g., ) alters ring electronics and steric bulk. For instance, the 2-chloropyrimidine in may enhance halogen bonding in enzyme active sites.

- Solubility and Bioavailability: Methoxy groups (e.g., ) increase hydrophilicity, while difluoromethyl and trifluoromethyl groups () balance lipophilicity for improved membrane permeability .

Case Studies of Analogous Compounds

- 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid (): The ethyl-thienopyrimidine group introduces steric bulk, possibly limiting off-target interactions in antiviral applications .

生物活性

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a piperidine ring linked to a nitropyridine moiety, suggests various pharmacological applications, particularly in the modulation of neurotransmitter systems and potential therapeutic effects against neurological disorders.

- Molecular Formula : C11H13N3O4

- Molecular Weight : 251.24 g/mol

- CAS Number : 758720-54-6

- SMILES Notation : C1CN(CCC1C(O)=O)c1c(cccn1)N+=O

The biological activity of this compound primarily involves its interaction with the gamma-aminobutyric acid (GABA) transporter. Studies indicate that it acts as an inhibitor of GABA uptake, which could enhance GABAergic neurotransmission by increasing extracellular GABA levels. This mechanism is critical for its potential effects on cognitive functions and mood regulation.

Target Interaction

The compound's nitro group is hypothesized to undergo reduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. This property positions it as a candidate for further exploration in neuropharmacology.

Biological Activity

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have highlighted the compound's promising pharmacological profile:

- Neuropharmacology : A study demonstrated that prolonged exposure to the compound resulted in sustained inhibition of GABA uptake, suggesting potential applications in treating anxiety and mood disorders. The compound's ability to modulate neurotransmitter levels indicates its relevance in developing neuroprotective agents.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit selective antimicrobial activity against various strains, indicating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assays : In vitro assays revealed varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing selective toxicity towards malignant cells while sparing normal cells .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid, and how can purity be maximized?

- Methodology : The synthesis typically involves coupling 3-nitropyridine-2-carboxylic acid derivatives with piperidine-4-carboxylic acid precursors via nucleophilic substitution or amidation. To maximize purity, recrystallization in ethanol/water mixtures or silica gel chromatography (eluting with dichloromethane/methanol gradients) is recommended. Monitoring reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirming purity by HPLC (>95%) are critical steps .

- Key Data : Related compounds like 1-(3-nitropyridin-2-yl)piperidin-4-amine hydrochloride require Boc protection/deprotection strategies to avoid side reactions, suggesting similar intermediates may apply .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Look for the nitropyridine aromatic protons (δ 8.5–9.0 ppm) and piperidine ring protons (δ 1.5–3.0 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm in DMSO-d₆ .

- FT-IR : Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 265.1 (calculated for C₁₁H₁₃N₃O₄).

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the nitro group under acidic conditions. Store at –20°C in inert atmospheres (argon) to prevent decarboxylation. Degradation products (e.g., 3-aminopyridine derivatives) can be identified via LC-MS/MS .

Advanced Research Questions

Q. What mechanistic insights exist for the nitro group’s role in modulating biological activity, and how can this be validated experimentally?

- Methodology : The nitro group’s electron-withdrawing properties enhance binding to target enzymes (e.g., PDE5 inhibitors). Use computational docking (AutoDock Vina) and site-directed mutagenesis to validate interactions. Compare IC₅₀ values of nitro vs. amino analogs in enzyme inhibition assays .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound, and what chiral stationary phases are effective?

- Methodology : For chiral analogs (e.g., 3-substituted piperidines), employ chiral HPLC with a cellulose-based column (Chiralpak IC) and hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via circular dichroism. Enantioselective synthesis using Evans’ oxazolidinone auxiliaries may also be applicable .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when designing analogs with improved pharmacokinetic properties?

- Methodology :

- Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl or cyano groups to balance potency and metabolic stability.

- LogP Optimization : Measure partition coefficients (shake-flask method) to enhance blood-brain barrier penetration.

- In Vitro ADME : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability assays .

Data Contradictions and Validation

- Molecular Weight Discrepancies : Some sources report molecular weights with ±1 Da variations due to isotopic distributions. Cross-validate via high-resolution mass spectrometry (HRMS) .

- Synthetic Yields : Yields for analogous compounds range from 40–70% depending on coupling reagents (e.g., HATU vs. EDC). Optimize stoichiometry (1.2 eq nitro precursor) and reaction time (12–24 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。